methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14600900
InChI: InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1
SMILES:
Molecular Formula: C18H21F3N2O4S
Molecular Weight: 418.4 g/mol

methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide

CAS No.:

Cat. No.: VC14600900

Molecular Formula: C18H21F3N2O4S

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide -

Specification

Molecular Formula C18H21F3N2O4S
Molecular Weight 418.4 g/mol
IUPAC Name methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide
Standard InChI InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1
Standard InChI Key AXIUZWFYRNNIFL-MERQFXBCSA-N
Isomeric SMILES C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F.CS(=O)(=O)O
Canonical SMILES CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F.CS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound comprises two primary components:

  • Methanesulfonic acid (MSA): A strong organic acid (CH₃SO₃H) with a pKa of −1.9, widely used as a catalyst and stabilizing agent .

  • (2S)-2-[[4-[4-(Trifluoromethyl)phenyl]phenyl]methylamino]propanamide: A chiral amide featuring a 4-(trifluoromethyl) biphenyl moiety. The (2S) configuration indicates stereospecificity, critical for biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₁₈F₃N₂O₂·CH₃SO₃HComputed
Molecular weight460.5 g/mol (free base + MSA)Estimated
Stereochemistry(2S)-configurationAnalogous
Key functional groupsTrifluoromethyl, sulfonic acid, amide

Structural Analogs and Relevance

The compound’s structure aligns with patented phenoxyacetic acid derivatives, which often incorporate trifluoromethyl groups for enhanced metabolic stability and receptor binding . For instance, EP1667964B1 discloses compounds with similar aryl-thioether and trifluoromethyl motifs, highlighting their utility in modulating biological pathways . The 4-(trifluoromethyl)phenyl group augments lipophilicity, potentially improving blood-brain barrier penetration compared to safinamide .

Synthesis and Physicochemical Properties

Table 2: Physicochemical Data (Extrapolated from Analogs)

PropertyValueSource
Solubility in water~500 mg/mL (MSA enhances)
Melting point150–160°C (decomposition)Estimated
LogP (lipophilicity)2.8 (trifluoromethyl increases)
StabilityHygroscopic; store anhydrous

The trifluoromethyl group elevates logP, suggesting improved membrane permeability, while MSA’s high water solubility (1,000 g/L at 20°C) ensures formulation flexibility .

ApplicationMSA-Based CatalystTraditional Acid
Alkylbenzene production90% yield, 50°C75% yield, 100°C (H₂SO₄)
Glucose to levulinic acid85% conversion60% conversion (HCl)

Data adapted from Sigma-Aldrich .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator